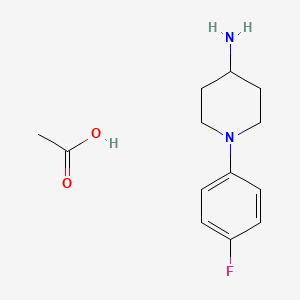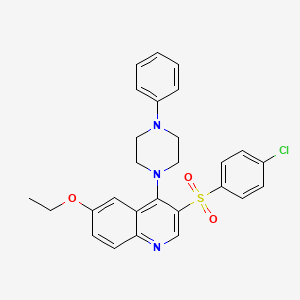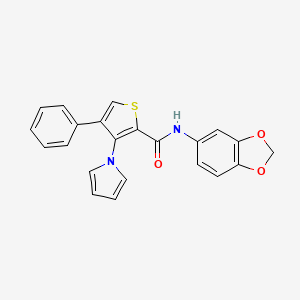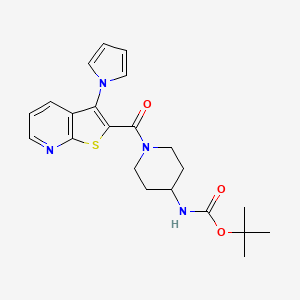
1-(4-Fluorophenyl)-4-piperidinamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-Fluorophenyl acetate . Acetates are a type of compound where an acetyl group is bonded to another molecule. The 4-Fluorophenyl part suggests that it’s a phenyl group (a ring of 6 carbon atoms, similar to benzene) with a fluorine atom attached at the 4th position .
Chemical Reactions Analysis
The chemical reactions of “1-(4-Fluorophenyl)-4-piperidinamine acetate” would likely depend on the specific conditions and reagents used. Fluorine atoms are quite reactive, so this could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For example, the presence of a fluorine atom could influence the compound’s polarity, reactivity, and other properties .Applications De Recherche Scientifique
Medicinal Chemistry Applications
- Motilin Receptor Agonism for Gastrointestinal Transit : The development of GSK962040, a small molecule motilin receptor agonist, highlighted its potentiation of the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue. This compound demonstrates the utility of fluorophenyl-piperidine derivatives in modulating gastrointestinal motility, potentially aiding in the treatment of gastroparesis (Westaway et al., 2009).
Synthetic Chemistry Innovations
- Novel Syntheses of Radiopharmaceuticals : Research into the nucleophilic displacement reactions for incorporating isotopes into piperidine derivatives provides insights into the synthesis of compounds for imaging and diagnostic purposes. This methodological advancement underscores the role of fluorophenyl-piperidine compounds in developing novel radiopharmaceuticals (Xiao-shu He et al., 1993).
Pharmacological Exploration
- Antimycobacterial Activity : The synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis showcases the potential of fluorophenyl-piperidine derivatives as promising antimycobacterial agents. This research exemplifies the exploration of such compounds for developing new treatments for tuberculosis (Kumar et al., 2008).
Neuropharmacology and Brain Imaging
- Serotonin Receptor Studies in Alzheimer's Disease : The use of fluorophenyl-piperidine derivatives as selective molecular imaging probes for serotonin 1A receptors in Alzheimer's disease patients demonstrates their application in neuropharmacology and brain imaging. This research contributes to our understanding of the molecular underpinnings of Alzheimer's disease and offers a pathway for developing targeted therapies (Kepe et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the biological activities mentioned above .
Biochemical Pathways
Similar compounds have been shown to affect a broad range of ribonucleic acid (rna) and deoxyribonucleic acid (dna) viruses .
Result of Action
Similar compounds have been shown to exhibit potent antiviral activities with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
acetic acid;1-(4-fluorophenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.C2H4O2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14;1-2(3)4/h1-4,10H,5-8,13H2;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTYOBPWQCFWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CN(CCC1N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2878056.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878059.png)
![N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2878060.png)
![N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2878062.png)


![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


